alpha-Chlorocinnamaldehyde

Description

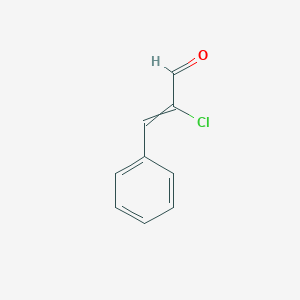

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-phenylprop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARRRAKOHPKFBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18365-42-9 | |

| Record name | α-Chlorocinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18365-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for α Chlorocinnamaldehyde

Established Chemical Synthesis Routes

Traditional chemical synthesis provides a robust toolkit for the preparation of α-chlorocinnamaldehyde. These methods primarily involve the introduction of a chlorine atom at the α-position of the cinnamaldehyde (B126680) backbone or the construction of the chlorinated alkene moiety through olefination reactions.

Chlorination-Based Approaches

Direct chlorination of cinnamaldehyde represents a straightforward approach to α-chlorocinnamaldehyde. The reaction of trans-cinnamaldehyde with chlorine in acetic acid is a notable example. This process is significantly influenced by the presence of hydrogen chloride, which acts as a catalyst. In the absence of an external catalyst, the reaction is autocatalytic, driven by the hydrogen chloride produced during the reaction itself. mdpi.com

The uncatalysed reaction yields a mixture of products, including acetoxy-chlorides and dichlorides, alongside approximately 40% side-chain substitution. In contrast, the hydrogen chloride-catalysed reaction proceeds through the chlorination of the enol form of β-chloro-β-phenylpropionaldehyde, which is a 1,4-adduct of trans-cinnamaldehyde and hydrogen chloride. This catalyzed pathway leads exclusively to dichlorides, with a predominance of the erythro-isomer. mdpi.com

Catalytic Olefination Strategies

Catalytic olefination reactions offer an alternative and often more controlled route to α-chlorocinnamaldehyde, allowing for the direct formation of the α-chloro-α,β-unsaturated aldehyde system.

A prominent method for the synthesis of α-chloro-α,β-unsaturated carbonyl compounds from aldehydes involves a transformation analogous to the Reformatsky reaction. This reaction typically employs an α-halo ester and a metal, such as zinc, to react with a carbonyl compound. In the context of α-chlorocinnamaldehyde synthesis, benzaldehyde (B42025) would be reacted with ethyl trichloroacetate (B1195264) in the presence of a suitable metal catalyst.

The general mechanism of the Reformatsky reaction involves the oxidative addition of the metal (e.g., zinc) to the carbon-halogen bond of the α-halo ester, forming an organozinc reagent known as a Reformatsky enolate. nih.gov This enolate then adds to the carbonyl group of the aldehyde (benzaldehyde in this case) to form a β-hydroxy ester after an acidic workup. nih.gov Subsequent elimination of the β-hydroxy group would lead to the formation of the α,β-unsaturated system, yielding an α-chloro-α,β-unsaturated ester. A final reduction step would then be required to convert the ester to the target aldehyde, α-chlorocinnamaldehyde.

Table 1: Key Steps in the Reformatsky-type Synthesis of α-Chlorocinnamaldehyde

| Step | Description | Reactants | Intermediate/Product |

| 1 | Formation of Reformatsky Enolate | Ethyl trichloroacetate, Zinc | Organozinc enolate |

| 2 | Nucleophilic Addition | Benzaldehyde, Organozinc enolate | β-hydroxy ester |

| 3 | Elimination | β-hydroxy ester | α-chloro-α,β-unsaturated ester |

| 4 | Reduction | α-chloro-α,β-unsaturated ester | α-Chlorocinnamaldehyde |

Stereoselective Synthesis Aspects (Z-Isomer Preference)

The stereochemistry of the double bond in α-chlorocinnamaldehyde is a critical aspect of its synthesis. Several olefination strategies have been developed that exhibit a preference for the formation of the (Z)-isomer of α-halo-α,β-unsaturated carbonyl compounds.

Metal-mediated olefination reactions of aldehydes with trihaloacetates have shown exceptional (Z)-stereoselectivity. For instance, the use of chromium(II) salts in the reaction of aldehydes with commercial trihaloacetates can yield (Z)-α-haloacrylates with over 99% stereocontrol. Similarly, titanium and manganese-promoted olefinations of aldehydes with α-haloacetates also demonstrate a strong preference for the (Z)-isomer.

The Horner-Wadsworth-Emmons (HWE) reaction, particularly with modified Still-Gennari-type reagents, is another powerful tool for achieving high (Z)-selectivity. These reagents, such as alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, have been successfully employed in reactions with various aldehydes to produce (Z)-alkenes with excellent selectivity. The Takai olefination, which converts aldehydes to vinyl halides, can also be tuned to favor the (Z)-isomer, especially with salicylaldehyde (B1680747) derivatives, where the presence of an ortho-hydroxyl group enhances (Z)-selectivity.

Table 2: Examples of Z-Selective Olefination Methods

| Method | Reagents | Key Feature |

| Chromium-mediated Olefination | Aldehyde, Trihaloacetate, Cr(II) salts | >99% Z-stereocontrol |

| Titanium-mediated Olefination | Aldehyde, α-haloacetate, Ti-reagents | High Z-selectivity |

| Manganese-promoted Olefination | Aldehyde, Trihaloester/amide, Rieke Mn | Complete Z-stereoselectivity |

| Modified HWE Reaction | Aldehyde, Still-Gennari type phosphonates | High Z-selectivity |

| Takai Olefination | Salicylaldehydes, Haloform, CrCl₂ | Enhanced Z-selectivity with ortho-OH |

Biocatalytic Approaches in α-Chlorocinnamaldehyde Synthesis

The use of enzymes for chemical transformations, known as biocatalysis, offers a green and highly selective alternative to traditional chemical synthesis. While the direct biocatalytic synthesis of α-chlorocinnamaldehyde has not been extensively reported, the existing knowledge on halogenating enzymes and aldehyde-producing biocatalytic cascades provides a foundation for potential future developments.

Halogenases are enzymes that catalyze the incorporation of halogen atoms into organic molecules. Flavin-dependent halogenases, for example, are known to catalyze the regioselective halogenation of electron-rich aromatic compounds. While their natural substrates are typically complex molecules, enzyme engineering and directed evolution could potentially adapt these enzymes to accept cinnamaldehyde or a related precursor as a substrate and perform a site-selective α-chlorination.

Another potential biocatalytic route could involve a multi-enzyme cascade. For instance, a carboxylic acid reductase (CAR) could be used to convert a substituted cinnamic acid derivative to the corresponding aldehyde. This could be coupled with a halogenase to introduce the chlorine atom at the α-position. Chemo-enzymatic cascades, where a chemical step is combined with a biocatalytic one, also hold promise. For example, a chemically synthesized α-chlorocinnamic acid could be enzymatically reduced to α-chlorocinnamaldehyde using a CAR.

While these biocatalytic strategies are currently speculative for the direct synthesis of α-chlorocinnamaldehyde, the rapid advancements in enzyme discovery and engineering suggest that such environmentally benign production methods may become a reality in the future.

Reactivity and Advanced Chemical Transformations of α Chlorocinnamaldehyde

Nucleophilic Character and Reaction Mechanisms

The chemical behavior of α-chlorocinnamaldehyde is largely defined by the electrophilic nature of the carbonyl carbon. The oxygen atom, being more electronegative, polarizes the carbon-oxygen double bond, rendering the carbon atom electron-deficient and thus a prime target for nucleophilic attack. This inherent electrophilicity is the basis for many of its characteristic reactions, particularly with amine nucleophiles.

The reaction mechanism for nucleophilic addition to the carbonyl group is a fundamental process. A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. This intermediate is often protonated to yield the final addition product. The presence of the α-chloro substituent can further influence the reactivity of the carbonyl group through inductive effects.

Derivatization Reactions and Product Formation

Derivatization is a common strategy to modify the chemical structure of α-chlorocinnamaldehyde to form new compounds with specific properties. These reactions often target the aldehyde functional group.

One of the most significant reactions of α-chlorocinnamaldehyde is the formation of Schiff bases (or imines) through condensation with primary amines. researchgate.net These reactions involve the formation of a carbon-nitrogen double bond. researchgate.net

The reaction between α-chlorocinnamaldehyde and 4-aminoantipyrine (B1666024) serves as a clear example of Schiff base formation. researchgate.net This condensation reaction typically proceeds by refluxing equimolar amounts of the two reactants in a solvent such as ethanol. mdpi.com The resulting product is a novel Schiff base that incorporates both the chlorocinnamaldehyde and aminoantipyrine moieties. researchgate.net Such derivatives are subjects of research for their potential biological activities. mdpi.comnih.govekb.eg

Table 1: Synthesis of Schiff Base from α-Chlorocinnamaldehyde and 4-Aminoantipyrine

| Reactant 1 | Reactant 2 | Reaction Type | Typical Conditions | Product |

|---|---|---|---|---|

| α-Chlorocinnamaldehyde | 4-Aminoantipyrine | Condensation | Ethanol, Reflux | (E)-4-(((E)-2-chloro-3-phenylallylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one |

The formation of a Schiff base is a reversible reaction that typically occurs under acid or base catalysis. shodhsagar.com The mechanism can be described in two main stages. shodhsagar.com First, the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an unstable carbinolamine intermediate. shodhsagar.com The second stage is the acid-catalyzed dehydration (elimination of a water molecule) of the carbinolamine to form the stable imine, or Schiff base. shodhsagar.comyoutube.com

The rate of this reaction is pH-dependent. The dehydration of the carbinolamine is the rate-determining step and is facilitated by acid. shodhsagar.com However, if the acidity is too high, the amine nucleophile becomes protonated and non-nucleophilic, which inhibits the initial attack on the carbonyl carbon. shodhsagar.com Therefore, careful control of pH is often necessary for optimal Schiff base synthesis. sci-hub.se

Table 2: General Mechanism of Acid-Catalyzed Schiff Base Formation

| Step | Description |

|---|---|

| 1 | Protonation of the carbonyl oxygen by an acid catalyst, increasing the electrophilicity of the carbonyl carbon. |

| 2 | Nucleophilic attack by the primary amine's lone pair of electrons on the carbonyl carbon. |

| 3 | Deprotonation of the nitrogen atom to form a neutral carbinolamine intermediate. |

| 4 | Protonation of the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). |

| 5 | Elimination of a water molecule, with the concurrent formation of a carbon-nitrogen double bond (iminium ion). |

| 6 | Deprotonation to yield the final, neutral Schiff base product and regenerate the acid catalyst. |

The reaction of aldehydes like α-chlorocinnamaldehyde with amines is a cornerstone of analytical derivatization, particularly for chromatographic methods such as High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comjascoinc.com Aliphatic amines and aldehydes often lack a strong chromophore or fluorophore, making them difficult to detect with common HPLC detectors like UV-Vis or fluorescence detectors. sigmaaldrich.com

By reacting the aldehyde with a derivatizing agent containing an amine, a new molecule is formed that incorporates a UV-absorbing or fluorescent tag. libretexts.org This enhances detection sensitivity and selectivity. sigmaaldrich.com This pre-column derivatization improves the chromatographic properties of the analyte, potentially leading to better separation from other components in a complex mixture. nih.gov

Formation of Schiff Bases

Redox Chemistry

The structure of α-chlorocinnamaldehyde allows for both reduction and oxidation reactions, targeting the aldehyde group and the carbon-carbon double bond.

Reduction: The aldehyde group of α-chlorocinnamaldehyde can be selectively reduced. For instance, it undergoes a chemoselective reduction in the presence of calcium amidoborane to produce the corresponding allylic alcohol, 2-chloro-3-phenylprop-2-en-1-ol. sigmaaldrich.com This type of reaction is valuable in organic synthesis as it leaves the carbon-carbon double bond intact.

Oxidation: While specific studies on the oxidation of α-chlorocinnamaldehyde are not detailed in the provided context, aldehydes are generally susceptible to oxidation to form carboxylic acids. Mild oxidizing agents can typically achieve this transformation. The expected product from the oxidation of α-chlorocinnamaldehyde would be α-chlorocinnamic acid.

Table 3: Redox Reactions of α-Chlorocinnamaldehyde

| Reaction Type | Reagent Example | Functional Group Targeted | Product |

|---|---|---|---|

| Reduction | Calcium amidoborane | Aldehyde (-CHO) | 2-chloro-3-phenylprop-2-en-1-ol (Allylic Alcohol) |

| Oxidation (Hypothetical) | Mild Oxidizing Agent (e.g., Tollens' reagent) | Aldehyde (-CHO) | α-Chlorocinnamic acid (Carboxylic Acid) |

Oxidation Pathways and Products (e.g., Carboxylic Acids)

The oxidation of α-chlorocinnamaldehyde to its corresponding carboxylic acid, α-chlorocinnamic acid, is a significant transformation that preserves the α,β-unsaturated system. A common and efficient method for this conversion involves the use of sodium chlorite (B76162) (NaClO₂) buffered in a slightly acidic solution. This method is particularly advantageous as it is selective for aldehydes and does not readily oxidize other functional groups, such as the carbon-carbon double bond present in the cinnamaldehyde (B126680) structure.

A well-established procedure for this oxidation employs sodium chlorite in the presence of a chlorine scavenger, such as hydrogen peroxide (H₂O₂), to prevent the formation of hypochlorite, which could otherwise lead to unwanted side reactions like chlorination of the aromatic ring or the double bond. sciencemadness.org The reaction is typically carried out in a mixed solvent system, such as isopropanol (B130326) and water, with a phosphate (B84403) buffer to maintain a stable pH. sciencemadness.org The aldehyde is dissolved in the solvent mixture along with a buffer like sodium dihydrogen phosphate. sciencemadness.org Hydrogen peroxide is added, followed by the slow addition of an aqueous solution of sodium chlorite. sciencemadness.org The reaction proceeds to yield α-chlorocinnamic acid, which can be isolated following an appropriate workup procedure. sciencemadness.org

Table 1: Representative Oxidation of α-Chlorocinnamaldehyde

| Parameter | Details |

| Starting Material | α-Chlorocinnamaldehyde |

| Primary Reagent | Sodium Chlorite (NaClO₂) |

| Scavenger | Hydrogen Peroxide (H₂O₂) sciencemadness.org |

| Solvent System | Isopropanol / Water sciencemadness.org |

| Buffer | Sodium Dihydrogen Phosphate sciencemadness.org |

| Product | α-Chlorocinnamic acid |

Chemoselective Reduction to Allylic Alcohols

The chemoselective reduction of α,β-unsaturated aldehydes like α-chlorocinnamaldehyde presents a common challenge in organic synthesis: achieving 1,2-reduction of the carbonyl group to an allylic alcohol without affecting the conjugated carbon-carbon double bond (which would be a 1,4-reduction).

A prominent method for achieving high 1,2-selectivity is the Luche reduction, which utilizes sodium borohydride (B1222165) (NaBH₄) in conjunction with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol (B129727) or ethanol. wikipedia.orgorganic-chemistry.orgyoutube.com The cerium salt is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and promoting a "hard" nucleophilic attack by the borohydride at the carbonyl carbon (1,2-addition) over the softer β-carbon (1,4-addition). wikipedia.orgtcichemicals.com

However, the standard Luche reduction is most effective for α,β-unsaturated ketones. wikipedia.orgopenochem.org When applied to aldehydes in a methanol solvent, the aldehyde can form a methoxy (B1213986) acetal, which is inactive under the reducing conditions. wikipedia.org Therefore, direct application of the classic Luche conditions may not be optimal for α-chlorocinnamaldehyde.

Nevertheless, the reduction to 2-chloro-3-phenyl-2-propen-1-ol, the corresponding allylic alcohol, can be accomplished with high selectivity using sodium borohydride under carefully controlled conditions. By performing the reaction at low temperatures (e.g., -78 °C) in a suitable solvent mixture, the inherent reactivity difference between the aldehyde and the conjugated system can be exploited. sci-hub.sescribd.com Aldehydes are generally more reactive towards NaBH₄ than other carbonyl functional groups. sci-hub.seyoutube.com This allows for the selective reduction of the aldehyde group before significant reduction of the double bond occurs.

Table 2: Reagents for Chemoselective Reduction

| Reagent System | Typical Substrate | Key Feature |

| NaBH₄ / CeCl₃ (Luche Reduction) | α,β-Unsaturated Ketones wikipedia.orgyoutube.com | High selectivity for 1,2-reduction to form allylic alcohols. organic-chemistry.orgtcichemicals.com |

| NaBH₄ (at low temperature) | α,β-Unsaturated Aldehydes | Exploits higher intrinsic reactivity of aldehydes for selective reduction. sci-hub.sescribd.com |

Spectroscopic and Structural Elucidation of α Chlorocinnamaldehyde and Its Derivatives

X-ray Crystallography for Structural Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic structure of a crystalline solid. libretexts.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of α-chlorocinnamaldehyde or a suitable derivative, it is possible to calculate the exact positions of each atom in the crystal lattice. libretexts.org

This analysis yields highly accurate data on bond lengths, bond angles, and torsion angles. For α-chlorocinnamaldehyde, a crystal structure would confirm the planarity of the conjugated system, provide the precise geometry of the (E) or (Z) isomer, and detail any intermolecular interactions, such as stacking or hydrogen bonding, that occur in the solid state. This technique provides the most unambiguous structural evidence for the molecule's conformation.

Analysis of Molecular Conformation and Isomerism (e.g., E/Z Isomers)

Due to the presence of a carbon-carbon double bond with different substituents on each carbon atom, α-chlorocinnamaldehyde can exist as geometric isomers. quora.com This type of stereoisomerism is designated using the E/Z notation, which is determined by the Cahn-Ingold-Prelog (CIP) priority rules. chemguide.co.uklibretexts.orgstudymind.co.uk

For the double bond in α-chlorocinnamaldehyde (C₆H₅-CH=C(Cl)-CHO):

On one carbon, the substituents are a phenyl group (C₆H₅) and a hydrogen atom (H). The phenyl group has a higher priority than hydrogen.

On the other carbon, the substituents are a chlorine atom (Cl) and a formyl group (-CHO). Chlorine has a higher atomic number than carbon, so it receives higher priority.

The isomerism is defined as follows:

(Z)-isomer: The two higher-priority groups (phenyl and chlorine) are on the same side (Zusammen) of the double bond. The IUPAC name for the common isomer is (Z)-2-chloro-3-phenylprop-2-enal. nih.gov

(E)-isomer: The two higher-priority groups (phenyl and chlorine) are on opposite sides (Entgegen) of the double bond. chemguide.co.uk

The restricted rotation around the C=C double bond prevents these isomers from interconverting under normal conditions, allowing for their separation and individual characterization. studymind.co.uk The specific isomer can have different physical properties and chemical reactivity.

Computational and Theoretical Investigations of α Chlorocinnamaldehyde

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as α-Chlorocinnamaldehyde, might interact with a protein target.

Research has been conducted on α-Chlorocinnamaldehyde as an inhibitor of mushroom tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov Molecular docking simulations were performed to investigate the molecular mechanism of this inhibition. The simulations aimed to understand how α-Chlorocinnamaldehyde binds to the enzyme. The results of these docking studies suggested that the compound could interact with the amino acid residues within the active site of tyrosinase. nih.gov Notably, the docking results implied that α-Chlorocinnamaldehyde does not form metal interactions with the copper ions that are essential for the enzyme's catalytic activity. nih.gov Instead, its inhibitory effect is believed to arise from its interaction with the surrounding amino acid residues. nih.gov

The primary goal of molecular docking is to predict the binding conformation and affinity of a ligand within the active site of a target protein. For α-Chlorocinnamaldehyde, docking simulations confirmed its ability to fit within the active site center of mushroom tyrosinase. nih.gov The simulations showed interactions with key amino acid residues, which is consistent with its observed inhibitory activity. nih.gov While specific binding energy values (e.g., in kcal/mol) from these simulations are not detailed, the research supports these computational findings with experimental data on the compound's inhibitory concentration.

The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%, were determined experimentally for α-Chlorocinnamaldehyde. These values provide a quantitative measure of its potency, which is rationalized by the binding interactions predicted by the docking simulations. nih.gov

| Enzyme Activity | IC₅₀ Value (mM) |

|---|---|

| Monophenolase | 0.140 |

| Diphenolase | 0.110 |

Quantum Chemical Calculations (e.g., Density Functional Theory)

While Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules, specific studies applying DFT calculations to α-Chlorocinnamaldehyde to determine its optimized geometry, vibrational frequencies, or electronic properties are not readily found in the scientific literature.

Crystal Packing and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface, NCI Plots, Energy Frameworks)

The analysis of crystal packing and intermolecular interactions using techniques like Hirshfeld surface analysis, Non-Covalent Interaction (NCI) plots, and energy frameworks requires crystallographic information, typically obtained from single-crystal X-ray diffraction. To date, a solved crystal structure for α-Chlorocinnamaldehyde has not been reported in publicly accessible crystallographic databases. Consequently, computational analyses based on its crystal structure have not been performed.

Mechanistic Studies on Biological Interactions

Enzyme Inhibition Mechanisms (e.g., Tyrosinase)

Alpha-chlorocinnamaldehyde (B98616) has been identified as an inhibitor of mushroom tyrosinase, affecting both its monophenolase and diphenolase activities. nih.govsigmaaldrich.com Research indicates that this inhibition is a reversible process, meaning the enzyme's activity can be restored when the inhibitor is removed. nih.govsigmaaldrich.com The compound demonstrates a significant capacity to reduce the enzymatic activity, as evidenced by its IC50 values. For the monophenolase activity of tyrosinase, the IC50 value of this compound was determined to be 0.140 mM. nih.govsigmaaldrich.com It showed slightly higher potency against the diphenolase activity, with an IC50 value of 0.110 mM. nih.govsigmaaldrich.com

Reversible Inhibition Kinetics (Monophenolase and Diphenolase Activities)

The inhibitory effect of this compound on tyrosinase is characterized by reversible inhibition kinetics. nih.govsigmaaldrich.com This classification indicates that the compound does not form a permanent, covalent bond with the enzyme. Studies have shown that it effectively reduces the steady-state rate of both the monophenolase and diphenolase functions of the enzyme. nih.govnih.gov The inhibition constants and the precise type of reversible inhibition for its effect on diphenolase activity have been subject to further detailed kinetic studies. nih.govsigmaaldrich.com

Table 1: Inhibitory Concentration (IC50) of this compound on Tyrosinase Activity

| Enzyme Activity | IC50 Value (mM) |

|---|---|

| Monophenolase | 0.140 nih.govsigmaaldrich.com |

| Diphenolase | 0.110 nih.govsigmaaldrich.com |

Molecular Mechanisms of Enzyme Interaction (e.g., Non-metal Interactions with Copper Ions, Amino Acid Residue Interactions)

Investigations into the molecular interactions between this compound and tyrosinase have revealed specific mechanistic details. Through fluorescence quenching studies, it was determined that this compound acts as a static quencher of mushroom tyrosinase. nih.govsigmaaldrich.com This suggests the formation of a stable complex between the inhibitor and the enzyme.

Molecular docking simulations provide further insight into the binding mode, indicating that this compound does not form metal interactions with the copper ions located in the active site of the tyrosinase enzyme. nih.govsigmaaldrich.com Instead, the inhibitory action is attributed to interactions with amino acid residues within the enzyme's active site center. nih.govsigmaaldrich.com This mode of interaction effectively hinders the substrate's access to the active site, thereby reducing the formation of o-quinones and inhibiting the enzyme's catalytic function. nih.govsigmaaldrich.com

Potential as Biochemical Reagents

Role in Determination of Phenols and Carboxylic Acids

Information regarding the role of this compound as a biochemical reagent for the determination of phenols and carboxylic acids is not available in the consulted scientific literature.

Environmental Degradation and Transformation Pathways

Degradation Kinetics and Mechanisms

The environmental persistence and transformation of α-CCA are governed by its degradation kinetics. While specific kinetic data for α-CCA across various environmental compartments are not extensively detailed in the available literature, the degradation pathways are understood to involve reactions with radical species. In environments where oxidants like persulfate are used, sulfate (B86663) radicals are generated, which can subsequently react with halides present in the water to form halogen radicals. nih.gov These halogen radicals play a pivotal role in the degradation and transformation of organic additives, including α-CCA. nih.gov

The transformation of biocides is known to be influenced by factors such as temperature and pH, which can be substantial under the downhole conditions of hydraulic fracturing. montana.eduresearchgate.net It is expected that a significant portion of injected biocides may not resurface or may return as transformation products. montana.eduresearchgate.net The degradation mechanism for similar chlorinated compounds can involve processes such as dechlorination and decarboxylation, often proceeding through unstable intermediates. rsc.org For α-CCA, degradation in the presence of halogen radicals leads to the formation of halogenated byproducts. nih.gov

Role of Radical Species in Environmental Fate

Radical species are highly reactive chemical entities that are central to the transformation of many organic compounds in the environment. In the context of hydraulic fracturing, the intentional generation of sulfate radicals (SO₄•⁻) to break down polymers can unintentionally lead to the formation of various halogen radicals (e.g., Cl•, Cl₂•⁻, Br•) when high concentrations of halides are present in the fluid. nih.gov These radicals significantly alter the degradation pathways and kinetics of organic chemicals like α-CCA. nih.gov

The interaction between α-CCA and halogen radicals is a key transformation pathway in halide-rich industrial waters. nih.gov Sulfate radicals, produced from persulfate, are scavenged by halides, converting them into more selective halogen radicals. nih.gov These halogen radicals then react with organic additives. nih.gov

Studies have demonstrated that the degradation of cinnamaldehyde (B126680), a related compound, in the presence of halides and persulfate leads to the formation of halogenated products, including α-chlorocinnamaldehyde and α-bromocinnamaldehyde. nih.gov This indicates that halogen radicals are directly involved in not only degrading the parent compound but also in creating new halogenated organic compounds. nih.gov This process of halogenation represents a significant transformation pathway for α-CCA and similar biocides in such environments. nih.gov

Table 1: Radical Species Involved in α-CCA Transformation

| Radical Species | Formula | Role in Transformation | Reference |

|---|---|---|---|

| Sulfate Radical | SO₄•⁻ | Initiator, produces halogen radicals | nih.gov |

| Chlorine Radical | Cl• | Degradation and halogenation | nih.gov |

| Dichloride Radical Anion | Cl₂•⁻ | Degradation and halogenation | nih.gov |

| Bromine Radical | Br• | Degradation and halogenation | nih.gov |

| Dibromide Radical Anion | Br₂•⁻ | Degradation and halogenation | nih.gov |

Hydraulic fracturing fluids (HFFs) are complex chemical matrices characterized by high pressure, elevated temperatures, and high concentrations of salts and organic matter. nih.govresearchgate.net These downhole conditions significantly influence the fate and transformation of biocides. nih.gov The understanding of biocide degradation under these specific, harsh conditions is limited but critical. nih.govresearchgate.net

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies

Future advancements in the synthesis of alpha-chlorocinnamaldehyde (B98616) are centered on the development of more efficient, selective, and sustainable methods. A significant area of research is the advancement of organocatalytic strategies for the direct and enantioselective α-chlorination of aldehydes. organic-chemistry.orgorganic-chemistry.org This approach offers a powerful tool for creating chiral α-chloro aldehydes, which are valuable building blocks in organic synthesis. organic-chemistry.org Current research has demonstrated the effectiveness of chiral amine catalysts, such as L-proline amide and (2R,5R)-diphenylpyrrolidine, in combination with N-chlorosuccinimide (NCS) as the chlorine source. organic-chemistry.org These reactions can achieve high yields and enantioselectivities under optimized conditions. organic-chemistry.org Further research is anticipated to focus on the design of novel, more robust organocatalysts and the expansion of the substrate scope to include a wider variety of cinnamaldehyde (B126680) derivatives.

Another promising avenue is the exploration of photocatalytic methods. Recent advancements in visible-light-induced organic reactions have opened up new possibilities for the synthesis of aldehyde compounds under mild conditions. rsc.org Future research could investigate the application of photocatalysis for the direct formylation of chlorinated precursors or the chlorination of cinnamaldehyde derivatives, potentially offering a more environmentally friendly alternative to traditional methods. Furthermore, the development of microbial and enzymatic systems for the production of specialty chemicals, including aromatic aldehydes, is a growing field. sciepublish.com While not yet applied to this compound, future biotechnological approaches could provide a sustainable route for its synthesis.

Exploration of Advanced Catalytic Applications

The exploration of advanced catalytic applications for this compound is an emerging field with significant potential. Currently, its primary application in this domain is as a corrosion inhibitor, particularly for ARMCO iron in acidic environments. sigmaaldrich.com Additionally, it has been shown to undergo chemoselective reduction to the corresponding allylic alcohol, indicating its utility as a substrate in selective transformations. sigmaaldrich.com

Future research is expected to broaden the scope of its catalytic applications. The presence of the α,β-unsaturated aldehyde functionality, combined with the chloro-substituent, makes it an interesting candidate for various catalytic processes. For instance, it could serve as a precursor in the synthesis of more complex molecules through catalytic asymmetric reactions. The development of catalysts that can selectively functionalize the aldehyde, the double bond, or the carbon-chlorine bond would open up new synthetic pathways.

There is also potential for this compound to act as a ligand or a precursor to a ligand in transition metal catalysis. The electronic properties of the molecule, influenced by the chlorine atom, could be harnessed to modulate the activity and selectivity of metal catalysts in a variety of organic transformations. Further investigations into its coordination chemistry and its performance in catalytic cycles are warranted.

Deeper Mechanistic Understanding of Biological and Environmental Interactions

A deeper understanding of the biological and environmental interactions of this compound is crucial for assessing its potential applications and environmental impact. While specific toxicological and ecological data for this compound are limited, insights can be drawn from related molecules. Cinnamaldehyde, the parent compound, exhibits a broad range of biological activities, including antimicrobial and anticancer effects. frontiersin.org The α,β-unsaturated aldehyde structure is a key determinant of this activity and also classifies it as a pan-assay interference compound (PAINS), which can lead to non-specific interactions. nih.gov The introduction of a chlorine atom is expected to modify these properties, and a detailed mechanistic investigation is needed to elucidate these changes. Future research should focus on its interactions with biological macromolecules, such as proteins and DNA, to identify specific cellular targets and signaling pathways that it may modulate. frontiersin.org

From an environmental perspective, the fate and transport of this compound are largely unknown. Studies on other chlorinated organic compounds, such as the fungicide chlorothalonil, indicate that processes like photolysis can be significant degradation pathways. researchgate.net Future research should investigate the photodegradation of this compound in various environmental compartments, such as water and soil, to determine its persistence and potential for bioaccumulation. Understanding its microbial degradation pathways is also essential for a comprehensive environmental risk assessment.

Computational Chemistry in Predictive Modeling

Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to predict a wide range of molecular properties, including its electronic structure, spectroscopic characteristics, and reactivity. researchgate.net These computational tools can provide valuable insights into the reaction mechanisms of its synthesis and potential catalytic applications, helping to optimize reaction conditions and design more efficient catalysts. rsc.org

Furthermore, the use of machine learning (ML) techniques is becoming increasingly prevalent in materials science and chemistry for predicting structure-property relationships. nih.gov By training ML models on existing data for related compounds, it may be possible to predict the biological activity and environmental fate of this compound with a certain degree of accuracy. This predictive modeling can guide experimental efforts, prioritizing the synthesis and testing of derivatives with desired properties.

Computational approaches can also be used to study the interactions of this compound with biological targets at the molecular level. Molecular docking and molecular dynamics simulations can help to identify potential binding sites on proteins and predict the stability of the resulting complexes, offering a mechanistic basis for its observed biological effects. dntb.gov.ua

Q & A

Q. What are the key physicochemical properties of α-Chlorocinnamaldehyde relevant to experimental design?

α-Chlorocinnamaldehyde (C₉H₇ClO) has a melting point of 20–22°C and a density of 1.199 g/cm³. These properties influence solubility, reaction kinetics, and storage conditions. Researchers should prioritize thermostability assays and solvent compatibility tests during experimental design. For reproducibility, document environmental conditions (e.g., humidity, temperature) and calibration of measurement instruments (e.g., DSC for melting point verification) .

Q. What are the established synthetic routes for α-Chlorocinnamaldehyde, and how can researchers optimize reaction conditions?

Common methods include chlorination of cinnamaldehyde derivatives or Claisen-Schmidt condensations. To optimize yields, systematically vary parameters (temperature, catalyst loading, solvent polarity) using fractional factorial design. Include control experiments and replicate trials to assess robustness. Follow journal guidelines for reporting synthetic procedures, ensuring all steps are detailed enough for replication (e.g., molar ratios, purification methods) .

Q. What spectroscopic characterization methods are most effective for confirming α-Chlorocinnamaldehyde structure and purity?

Combine NMR (¹H/¹³C for structural confirmation), GC-MS (purity assessment), and IR (functional group analysis). For novel derivatives, include high-resolution mass spectrometry (HRMS). Cross-validate results with literature data for known analogs. Report spectral interpretations in alignment with IUPAC guidelines, and deposit raw spectral data in supplementary materials .

Advanced Research Questions

Q. How should researchers address discrepancies in reported reaction yields for α-Chlorocinnamaldehyde synthesis across studies?

Conduct a systematic review following PRISMA guidelines to identify methodological variations (e.g., catalyst systems, workup procedures) . Use meta-analysis to quantify yield variability and perform sensitivity analysis on critical parameters. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments that resolve contradictions .

Q. What computational chemistry approaches are suitable for studying α-Chlorocinnamaldehyde's reactivity and electronic properties?

Employ density functional theory (DFT) to model reaction pathways and frontier molecular orbitals. Validate computational models against experimental data (e.g., kinetic studies, Hammett plots). Use software like Gaussian or ORCA with basis sets (e.g., B3LYP/6-311++G**) for accuracy. Ensure transparency by reporting convergence criteria and benchmarking against known systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.